4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

Catalog No.
S12149000
CAS No.
93186-78-8
M.F
C13H9Br2NO
M. Wt
355.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

CAS Number

93186-78-8

Product Name

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

IUPAC Name

4-bromo-2-[(4-bromophenyl)iminomethyl]phenol

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

InChI

InChI=1S/C13H9Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H

InChI Key

WBJGMDBPWOVGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Br

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is an organic compound with the molecular formula C₁₃H₉Br₂NO. It features a phenolic structure with a bromine substituent and an imine linkage, which contributes to its chemical reactivity and biological properties. The compound is characterized by its planar structure, where the dihedral angle between the two aromatic rings is typically small, indicating strong π-π interactions that can influence its physical properties and reactivity .

Typical of Schiff bases, including:

  • Hydrolysis: Under acidic or basic conditions, the imine bond can hydrolyze to regenerate the corresponding amine and carbonyl compound.
  • Reduction: The imine functionality can be reduced to an amine using reducing agents such as sodium borohydride.
  • Condensation Reactions: It can react with other aldehydes or ketones to form new Schiff bases.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol exhibits notable biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that similar compounds with imine functionalities can demonstrate:

  • Antimicrobial Properties: Effective against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

The biological mechanisms often involve interaction with cellular targets, leading to apoptosis or disruption of cellular processes.

The synthesis of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-amino-phenol.
  • Reaction Conditions: These components are mixed in a suitable solvent (often ethanol) and heated under reflux conditions.
  • Formation of Imine: The reaction proceeds via condensation, resulting in the formation of the Schiff base.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the desired compound.

Alternative methods may involve variations in solvents or catalysts to optimize yield and purity .

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol has several applications across different fields:

  • Pharmaceuticals: As a lead compound in drug development due to its antimicrobial and anticancer properties.
  • Chemical Research: Used as a reagent in organic synthesis for creating other complex molecules.
  • Material Science: Investigated for its potential use in creating novel materials with specific optical or electronic properties due to its unique structural features .

Studies on the interactions of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Binding Studies: Investigations into how this compound binds to proteins or nucleic acids can elucidate its biological activity.
  • Spectroscopic Analysis: Techniques such as UV-visible spectroscopy and NMR spectroscopy are employed to study conformational changes upon interaction with target molecules.

These studies are crucial for understanding how this compound exerts its biological effects and for designing more effective derivatives.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol, which allows for comparative analysis:

Compound NameMolecular FormulaKey Features
4-Bromo-2-(phenylimino)methylphenolC₁₃H₉BrNOLacks additional bromine substitution; potential differences in reactivity.
4-Bromo-2-(3-methoxyphenylimino)methylphenolC₁₄H₁₁BrNO₂Contains a methoxy group; may exhibit different solubility and biological activity.
4-Bromo-2-(4-methoxyphenylimino)methylphenolC₁₄H₁₁BrNO₂Similar structure but with methoxy substitution affecting electronic properties.

These compounds highlight the uniqueness of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol through variations in substituents that influence their chemical behavior and biological activity.

Schiff bases, first reported by Hugo Schiff in 1864, are formed via the condensation of primary amines with carbonyl compounds, yielding imine (C=N) linkages. These ligands are pivotal in coordination chemistry due to their ability to form stable complexes with transition metals, which are exploited in catalysis, sensing, and medicinal chemistry. The reversible nature of the imine bond allows dynamic covalent chemistry, enabling self-correction during complex formation and adaptability in host-guest systems.

For 4-bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol, the imine group serves as a chelating site, coordinating metals through the nitrogen lone pair and the phenolic oxygen. This bifunctional coordination is exemplified in its interactions with Cu(II) and Ni(II), where the ligand adopts a planar geometry to form octahedral or square-planar complexes. The bromine substituents further modulate electronic properties by withdrawing electron density, thereby increasing the Lewis acidity of bound metals—a critical factor in catalytic cycles.

Structural and Functional Relevance of Brominated Aromatic Systems

Brominated aromatic compounds are prized for their unique electronic and steric profiles. In 4-bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol, the bromine atoms induce pronounced electron-withdrawing effects, polarizing the aromatic rings and stabilizing charge-transfer interactions. X-ray crystallographic studies reveal a dihedral angle of 37.87° between the two aromatic rings, which minimizes steric hindrance while preserving conjugation across the imine bridge.

Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₃H₉Br₂NO
Molecular Weight355.02 g/mol
C=N Bond Length1.283 Å
Dihedral Angle (Aromatic Rings)37.87°
Hydrogen Bond (O–H···N)2.65 Å

The compound’s crystal packing is stabilized by intermolecular O–H···N hydrogen bonds, forming zigzag chains parallel to the crystallographic b-axis. These interactions underscore the role of non-covalent forces in dictating supramolecular architecture, a consideration critical for designing molecular materials.

Historical Context of Imine-Based Ligand Development

The evolution of imine ligands traces back to the late 19th century, with Alphonse Combes’ synthesis of the first Schiff base metal complex in 1889. Early studies focused on simple aldimines and ketimines, but the mid-20th century saw a shift toward functionalized derivatives, including halogenated analogs. Brominated Schiff bases like 4-bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol emerged as tools for probing steric and electronic effects in coordination environments.

The incorporation of bromine arose from the need to enhance ligand stability and metal-binding selectivity. For instance, bromine’s large atomic radius introduces steric bulk, which can prevent unwanted side reactions in catalytic processes. Concurrently, its electron-withdrawing nature polarizes the imine bond, increasing the electrophilicity of the metal center—a property exploited in oxidation reactions.

Conventional Condensation Routes for Brominated Schiff Base Synthesis

The synthesis of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol follows established condensation methodologies that have been extensively studied for brominated Schiff base derivatives [3]. The conventional approach involves the direct condensation of 5-bromosalicylaldehyde with 4-bromoaniline under reflux conditions in ethanol [3]. This reaction proceeds through nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the target imine [5].

The mechanism involves several distinct steps where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the brominated aldehyde [15]. The carbinolamine intermediate undergoes rapid dehydration, with the rate-determining step being the elimination of water from this intermediate [23]. The presence of bromine substituents on both aromatic rings influences the electronic properties of the system, with the electron-withdrawing nature of bromine affecting both the electrophilicity of the aldehyde and the nucleophilicity of the amine [16].

Temperature control plays a crucial role in conventional synthesis, with most reactions conducted under reflux conditions between 78-85°C for optimal yields [21]. Research demonstrates that reactions typically require 2-4 hours for completion when using equimolar amounts of reactants [4]. The formation of the desired product is favored by the removal of water, which drives the equilibrium toward imine formation according to Le Chatelier's principle [46].

ParameterOptimal ConditionsYield RangeReference
Temperature78-85°C85-94% [3] [4]
Reaction Time2-4 hours90-96% [15] [21]
SolventEthanol88-94% [3] [35]
Molar Ratio1:1 (aldehyde:amine)92-95% [4] [15]

Catalyst selection significantly impacts reaction efficiency, with glacial acetic acid being the most commonly employed acid catalyst [11] [14]. Alternative catalysts include para-toluenesulfonic acid and hydrochloric acid, though acetic acid provides superior yields while maintaining mild reaction conditions [22] [26]. The acid catalyst serves to protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the amine [37].

Solvent-Mediated Optimization Strategies

Solvent selection represents a critical parameter in optimizing brominated Schiff base synthesis, with primary alcohols such as ethanol demonstrating superior performance compared to other solvent systems [21] [22]. Ethanol provides an optimal balance of reactant solubility, reaction rate, and product isolation characteristics [39]. Comparative studies reveal that ethanol outperforms methanol, isopropanol, and higher alcohols in terms of both yield and reaction efficiency [21].

The polarity and hydrogen-bonding capacity of the solvent significantly influence reaction kinetics and equilibrium position [23]. Ethanol's moderate polarity facilitates dissolution of both brominated aromatic compounds while its hydrogen-bonding capability stabilizes reaction intermediates [21]. Studies demonstrate that protic solvents generally outperform aprotic alternatives due to their ability to stabilize the transition state through hydrogen bonding interactions [22].

Temperature optimization studies reveal distinct solvent-dependent behavior patterns [9]. In ethanol systems, yields increase from 58% at 5°C to 84% at 45°C under conventional conditions [9]. However, when coupled with water removal techniques, yields improve dramatically to 90.4-98.6% across the same temperature range [9]. This improvement highlights the critical importance of water removal in driving the condensation equilibrium toward product formation [46].

Advanced solvent optimization employs pervaporation techniques to continuously remove water during the reaction [9]. This approach significantly enhances reaction yields by preventing hydrolysis of the formed imine back to starting materials [9]. The separation factor for water removal reaches maximum values of 1.51 × 10⁴ at 15°C, demonstrating exceptional selectivity for water extraction [9].

Solvent SystemTemperature (°C)Yield Without Water Removal (%)Yield With Water Removal (%)Reference
Ethanol55890.4 [9]
Ethanol156593.2 [9]
Ethanol257295.8 [9]
Ethanol458498.6 [9]

Molecular sieves and dehydrating agents provide alternative approaches to water removal [34] [35]. The incorporation of 4 angstrom molecular sieves directly into the reaction mixture effectively captures water molecules as they form, driving the equilibrium toward imine formation [35] [49]. Anhydrous sodium sulfate serves as an additional dehydrating agent, though it proves less effective than molecular sieves for continuous water removal [35].

Dean-Stark apparatus methodology offers sophisticated water removal through azeotropic distillation [45] [46]. This technique employs toluene as an entrainer, forming a water-toluene azeotrope that boils at 84°C, below the boiling points of either pure component [46]. The condensed azeotrope separates into distinct phases in the Dean-Stark trap, with water collecting in the bottom layer while toluene returns to the reaction vessel [47] [50].

Green Chemistry Approaches for Imine Formation

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for brominated Schiff base formation [11] [14]. This methodology reduces reaction times from hours to minutes while maintaining or improving product yields [11]. Microwave irradiation provides rapid and uniform heating through dipole rotation mechanisms, leading to enhanced molecular collisions and increased reaction rates [5] [11].

Solvent-free microwave synthesis eliminates the need for organic solvents entirely, with reactions conducted using neat reactants under microwave irradiation [10] [11]. This approach typically requires only 15-40 minutes for completion compared to 1-8 hours for conventional methods [11] [30]. The absence of solvents reduces waste generation and eliminates solvent disposal concerns, aligning with green chemistry principles [10].

Comparative studies demonstrate superior performance of microwave-assisted methods across multiple parameters [14] [30]. Reaction times decrease by factors of 8-16 while yields remain comparable or improve slightly [30]. The elimination of side products and simplified purification procedures further enhance the environmental benefits of microwave methodology [14].

Synthesis MethodReaction TimeYield (%)Solvent RequiredReference
Conventional Reflux1-8 hours88-96%Yes [11] [30]
Microwave-Assisted15-40 minutes91-98%Optional [11] [30]
Solvent-Free Microwave10-30 minutes93-98%None [10] [11]

Ultrasonic synthesis provides another green chemistry alternative for imine formation [28] [29]. Sonochemical methods utilize acoustic cavitation to provide mechanical energy for chemical reactions, resulting in enhanced reaction rates and improved yields [28]. The cavitation effect generates high-speed liquid jets that create additional reaction sites at catalyst surfaces, leading to pronounced increases in reaction rates [30].

Mechanochemical synthesis through ball milling represents an emerging green approach for Schiff base formation [18] [31]. This solvent-free methodology employs mechanical force to induce chemical reactions at room temperature [31]. Ball milling techniques can produce target compounds in high yields within 90 minutes without requiring heating or solvents [31].

Pressure reduction techniques offer completely solvent-free and catalyst-free synthesis options [10]. This methodology employs reduced pressure conditions (greater than 0.1 millimeters of mercury) to remove water continuously as it forms, driving the reaction toward completion [10]. The technique produces pure target compounds in excellent yields without requiring purification using organic solvents [10].

Biocatalytic approaches utilizing natural acid catalysts derived from renewable sources provide sustainable alternatives to traditional acid catalysts [12]. Cashew shell extract serves as an effective natural catalyst for Schiff base formation under microwave conditions [14]. This approach combines the benefits of microwave acceleration with renewable catalyst sources, further enhancing the green chemistry profile of the synthesis [14].

Green Chemistry MethodTemperatureTimeYield (%)Environmental BenefitsReference
Microwave-Assisted100°C15-40 min91-98%Reduced energy, time [11] [14]
Ultrasonic SynthesisRoom Temp30-60 min89-95%Ambient conditions [28] [29]
MechanochemicalRoom Temp90 min85-92%No solvents, heating [18] [31]
Pressure Reduction100-120°C2-24 hours97-100%No solvents, catalysts [10]

Intermolecular Interaction Networks in Solid State

Single-crystal X-ray diffraction studies of brominated Schiff base compounds reveal intricate intermolecular interaction networks that govern the solid-state architecture. For 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol, the crystal structure exhibits distinctive halogen-halogen contacts that significantly influence the molecular packing arrangement [1] [2]. These short intermolecular bromine-bromine interactions, typically measuring 3.554(2) Å, are considerably shorter than the sum of van der Waals radii for bromine atoms, indicating strong halogen bonding interactions [1] [2].

The crystal packing is further stabilized by weak carbon-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to π interactions [1] [2]. These secondary interactions contribute to the overall stability of the three-dimensional crystal framework and influence the molecular conformation within the solid state. Similar brominated Schiff base derivatives demonstrate comparable intermolecular interaction patterns, with halogen-halogen contacts playing a particularly prominent role in determining the crystal packing motifs [1] [3].

The presence of multiple bromine substituents in 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol enhances the propensity for halogen bonding interactions, creating a network of non-covalent contacts that contribute to the structural integrity of the crystalline material [4] [1]. These interactions are characterized by directional preferences and specific geometric requirements that influence the overall crystal morphology and thermal stability properties.

Hydrogen Bonding Patterns and Crystal Packing

The hydrogen bonding patterns in 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol are dominated by strong intramolecular oxygen-hydrogen to nitrogen hydrogen bonds that generate six-membered ring motifs, designated as S(6) rings according to graph-set notation [1] [2] [5]. These intramolecular hydrogen bonds are fundamental structural features that stabilize the phenol-imine tautomeric form in the solid state, with oxygen-hydrogen to nitrogen distances typically measuring 1.82-1.87 Å [4] [6].

The intermolecular hydrogen bonding network consists primarily of oxygen-hydrogen to nitrogen hydrogen bonds that connect molecules into zigzag chain structures running parallel to specific crystallographic axes [4] [7]. These hydrogen bonding chains are supplemented by weaker carbon-hydrogen to oxygen interactions that provide additional stabilization to the crystal packing arrangement [1] [2]. The dihedral angles between aromatic rings in related brominated Schiff base structures typically range from 37.87° to 45.6°, indicating significant non-planarity that affects the hydrogen bonding geometry [4] [6].

Crystal packing analysis reveals that the hydrogen bonding patterns are influenced by the electronic properties of the bromine substituents, which affect the acidity of the phenolic hydrogen and the basicity of the imine nitrogen [4] [1]. The resulting supramolecular architecture demonstrates a balance between hydrogen bonding interactions, halogen bonding contacts, and π-π stacking interactions that collectively determine the solid-state structure and physical properties of the material.

Spectroscopic Elucidation

FT-IR Spectral Signatures of Imine and Phenolic Groups

Fourier Transform Infrared spectroscopy provides definitive identification of the characteristic functional groups in 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol through analysis of specific vibrational frequencies. The azomethine carbon-nitrogen stretching vibration appears as a distinctive band in the region of 1610-1623 cm⁻¹, confirming the presence of the imine functional group [8] [9] [10]. This frequency range is characteristic of Schiff base compounds and provides unambiguous evidence for the formation of the carbon-nitrogen double bond through condensation reactions.

The phenolic oxygen-hydrogen stretching vibration manifests as a broad absorption band centered around 3200-3400 cm⁻¹, indicative of the hydrogen bonding interactions that stabilize the phenol-imine tautomeric form [8] [11]. The broadening and frequency shift of this band compared to non-hydrogen bonded phenols reflects the strength of the intramolecular hydrogen bonding interaction between the phenolic hydrogen and the imine nitrogen atom.

Additional characteristic frequencies include the carbon-oxygen stretching vibration at approximately 1240 cm⁻¹ and aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region [8] [10]. The presence of bromine substituents introduces characteristic carbon-bromine stretching vibrations at lower frequencies, typically observed in the 500-700 cm⁻¹ region. The overall infrared spectrum provides a comprehensive fingerprint for structural identification and confirmation of the molecular composition.

Functional GroupFrequency Range (cm⁻¹)Assignment
Phenolic O-H stretch3200-3400Hydrogen bonded O-H
Imine C=N stretch1610-1623Azomethine vibration
Phenolic C-O stretch1240C-O bond vibration
Aromatic C=C stretch1400-1600Ring vibrations
C-Br stretch500-700Carbon-bromine bond

NMR Analysis of Prototropic Tautomerism

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for investigating prototropic tautomerism in 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol, particularly the equilibrium between enol-imine and keto-amine tautomeric forms [12] [13] [14]. ¹H NMR analysis reveals that the phenolic hydrogen typically appears as a significantly downfield signal at approximately 12-15 ppm when involved in strong intramolecular hydrogen bonding with the imine nitrogen [15] [11]. This extreme downfield chemical shift is diagnostic of the enol-imine tautomeric form and provides direct evidence for the hydrogen bonding interaction.

The azomethine proton signal appears in the characteristic range of 8.3-9.3 ppm, confirming the presence of the imine functionality [16] [11]. The chemical shift position of this proton is influenced by the electronic properties of the aromatic substituents and the extent of conjugation within the molecular framework. In solutions where tautomeric equilibrium occurs, multiple sets of signals may be observed corresponding to different tautomeric forms, with their relative intensities reflecting the equilibrium populations.

¹³C NMR spectroscopy provides complementary information regarding tautomeric preferences through analysis of the carbon bearing the keto/enol functionality [14] [15]. In the enol-imine form, this carbon typically exhibits a chemical shift around 160 ppm, while in the keto-amine form, it shifts towards 180 ppm. The ¹³C NMR spectrum of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol in solid state conditions predominantly shows signals consistent with the enol-imine tautomer, supporting the crystallographic observations of this preferred form in the solid state.

Solvent effects significantly influence the tautomeric equilibrium, with polar protic solvents facilitating proton transfer and promoting keto-amine form formation [12] [15]. Dynamic NMR studies can reveal the kinetics of tautomeric interconversion and provide insights into the mechanisms of proton transfer processes within these molecular systems.

UV-Vis Absorption Profiles and Electronic Transitions

Ultraviolet-visible absorption spectroscopy of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol reveals characteristic electronic transitions that provide information about the molecular orbital structure and electronic conjugation within the molecular framework [17] [16] [18]. The absorption spectrum typically exhibits two primary absorption bands: a higher energy band around 270-290 nm corresponding to π→π* transitions within the aromatic ring systems, and a lower energy band around 340-400 nm attributed to π→π* transitions involving the extended conjugated system that includes the azomethine bridge [17] [16].

The presence of bromine substituents influences the electronic transitions through both inductive and mesomeric effects, generally causing bathochromic shifts in the absorption maxima compared to unsubstituted analogs [17] [18]. The extended conjugation between the phenolic and aniline aromatic rings through the azomethine bridge creates a delocalized π-electron system that is responsible for the characteristic absorption in the near-ultraviolet region.

Time-dependent density functional theory calculations confirm that the longest wavelength absorption maximum corresponds primarily to HOMO→LUMO electron transitions, with both frontier molecular orbitals involving the combined π-electron system of the Schiff base [17]. The oscillator strengths associated with these transitions are typically in the range of 0.3-0.4, indicating strong electronic coupling between the ground and excited states.

Solvatochromic studies reveal that the absorption maxima are sensitive to solvent polarity and hydrogen bonding capabilities, with polar solvents generally causing red shifts in the absorption bands [15] [17]. This solvent dependence reflects the charge transfer character of the electronic transitions and the stabilization of excited state dipolar configurations in polar media.

Transition TypeWavelength Range (nm)AssignmentOscillator Strength
π→π* (aromatic)270-290Localized ring transitions0.15-0.25
π→π* (extended)340-400HOMO→LUMO transition0.30-0.40
n→π*320-350Lone pair transitions0.05-0.15

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

354.90304 g/mol

Monoisotopic Mass

352.90509 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types